molecular formula C25H28N2O4 B609863 Quinapril Diketopiperazine CAS No. 103733-49-9

Quinapril Diketopiperazine

カタログ番号: B609863
CAS番号: 103733-49-9
分子量: 420.5008
InChIキー: NDDYKENLGBOEPD-HSQYWUDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. This compound is formed as a minor metabolite during the hydrolysis of Quinapril to its active form, Quinaprilat . This compound belongs to the class of diketopiperazines, which are cyclic dipeptides known for their diverse biological activities and stable six-membered ring structure .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Quinapril Diketopiperazine involves the hydrolysis of Quinapril, followed by cyclization. The process typically includes:

Industrial Production Methods: Industrial production of this compound is not common due to its status as a minor metabolite. the process can be scaled up using standard organic synthesis techniques involving controlled hydrolysis and cyclization reactions .

化学反応の分析

Types of Reactions: Quinapril Diketopiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

作用機序

Quinapril Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, similar to Quinapril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound helps in lowering blood pressure and reducing the workload on the heart . The compound also interacts with various molecular targets and pathways involved in cardiovascular regulation .

類似化合物との比較

Uniqueness: Quinapril Diketopiperazine is unique due to its cyclic dipeptide structure, which imparts stability and distinct biological activities. Unlike other ACE inhibitors, it is a minor metabolite formed during the hydrolysis of Quinapril, making it less commonly studied but still significant in understanding the metabolism and pharmacokinetics of Quinapril .

生物活性

Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in treating hypertension and heart failure. This compound is notable for its cyclic dipeptide structure, which contributes to its stability and unique biological activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications and mechanisms of action.

Overview of this compound

This compound is produced as a minor metabolite during the hydrolysis of Quinapril to its active form, Quinaprilat. The structural characteristics of diketopiperazines, including their cyclic nature, enhance their stability compared to linear peptides, making them interesting candidates for various biological studies .

ACE Inhibition : Quinapril functions as a prodrug that is converted into Quinaprilat in the liver. Both compounds inhibit ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This mechanism results in vasodilation and reduced blood pressure, contributing to the treatment of cardiovascular conditions .

Biological Activities : Research has indicated that this compound may exhibit various biological activities beyond ACE inhibition:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacteria and fungi, attributed to the diketopiperazine structure .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Pharmacokinetics

The pharmacokinetics of Quinapril and its metabolites have been extensively studied. Following oral administration, Quinapril is rapidly absorbed and converted to Quinaprilat. Studies have shown that the average maximum concentration (C_max) of Quinapril reaches approximately 362 ng/mL within about 1.88 hours (t_max) after administration. Importantly, this compound's formation as a metabolite occurs less frequently compared to other ACE inhibitors .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundStructure TypePrimary UseNotable Activities
Quinapril ACE Inhibitor ProdrugHypertension managementConverted to active form (Quinaprilat)
Quinaprilat Active MetaboliteHypertension managementDirect ACE inhibition
Diketopiperazines Cyclic DipeptidesVarious (antimicrobial)Exhibits antibacterial and antifungal properties

Case Studies and Research Findings

  • Stability Studies : Research has shown that Quinapril is prone to cyclization into diketopiperazine under certain conditions, which can affect its stability in pharmaceutical formulations. Studies indicate that environmental factors such as temperature and humidity significantly influence the degradation pathways of Quinapril into diketopiperazine derivatives .
  • In Vitro Studies : In vitro studies have demonstrated that diketopiperazine derivatives can interact with various biological targets, potentially leading to diverse therapeutic effects. For instance, molecular docking experiments have suggested that these compounds may bind effectively to specific receptors involved in inflammation and microbial resistance .
  • Clinical Observations : Clinical studies involving patients with congestive heart failure have highlighted the pharmacokinetic profiles of Quinapril and its metabolites, emphasizing the importance of understanding how these compounds behave in vivo .

Q & A

Basic Research Questions

Q. What are the primary degradation pathways of quinapril leading to diketopiperazine (DKP) formation?

Quinapril undergoes cyclization under acidic and neutral conditions, forming DKP via intramolecular dehydration. This involves deprotonation of the amine group, nucleophilic attack on the adjacent carbonyl, and subsequent water elimination . Hydrolysis of the ester or amide bonds occurs as secondary pathways, particularly under alkaline conditions . Forced degradation studies using UPLC-DAD/MS at 80°C (pH 1–13) show DKP as the dominant product in acidic/neutral media, with a molecular ion at m/z 421 and characteristic fragments (m/z 375, 347, 319) .

Q. How can researchers identify and quantify DKP in stability studies?

Stability-indicating LC methods with photodiode array (DAD) or evaporative light scattering detection (ELSD) are validated for simultaneous quantification of quinapril, DKP, and other degradants. DAD offers superior precision (RSD < 2%) and lower LOQ (20 µg/mL for quinapril) compared to ELSD, which requires power function fitting for quantitation . MS/MS fragmentation patterns (m/z 421 → 375, 347) and chromatographic retention times (e.g., 8.92 min for DKP) are critical for unambiguous identification .

Q. What experimental conditions accelerate DKP formation for kinetic studies?

Forced degradation at elevated temperatures (e.g., 80°C) under controlled pH (acidic: HCl, neutral: water, alkaline: NaOH) is standard. Concentration-time profiles (e.g., [QUI]₀ = 1.14 mM) reveal pseudo-first-order kinetics, with DKP reaching 70% yield in acidic media after 24 hours . Isothermal gravimetric analysis (IGA) can also model cyclization activation energies by tracking mass loss (e.g., H₂O elimination) .

Advanced Research Questions

Q. How do solid-state conformational changes influence DKP formation in quinapril formulations?

In solid-phase degradation (e.g., tablets), molecular mobility and excipient interactions dictate cyclization. Crystal structure studies (e.g., quinapril hydrochloride) show >5 Å separation between reactive groups, requiring conformational flexibility for intramolecular cyclization . Humidity (>75% RH) and amorphous content increase molecular mobility, accelerating DKP formation. X-ray diffraction and dynamic vapor sorption (DVS) are used to correlate crystallinity with stability .

Q. What methodologies resolve contradictions in reported degradation by-products?

Discrepancies in by-product profiles (e.g., presence/absence of m/z 393 or 411 ions) arise from differences in hydrolysis pathways or co-elution artifacts. Orthogonal approaches like high-resolution MS (HRMS) and 2D-LC/MS/MS can differentiate isomers (e.g., DKP acid vs. ester). Simulation studies (DFT or MD) further validate proposed mechanisms, such as direct cyclization of diacid intermediates .

Q. How can synthetic processes minimize DKP impurities during quinapril production?

Continuous flow synthesis with temperature control (<50°C) reduces DKP formation during amide coupling steps. For example, activating carboxylates with N,N-carbonyldiimidazole (CDI) instead of acid chlorides improves yield (92%) and minimizes side reactions . Solvent optimization (e.g., replacing acetic acid with toluene) reduces DKP yield from 42% to 10% in batch processes .

Q. Methodological Tables

Table 1: Key Degradation By-Products of Quinapril Under Forced Conditions

ConditionMajor Product (m/z)PathwayAnalytical MethodReference
Acidic (pH 1)421 (DKP)CyclizationUPLC-DAD/MS, MS²
Neutral421 (DKP)CyclizationUPLC-DAD/MS
Alkaline393 (DKP acid)HydrolysisHRMS, LC-ELSD
Thermal421 (DKP)Solid-state cyclizationXRD, DVS

Table 2: Comparison of Stability-Indicating LC Methods for DKP Analysis

ParameterDAD MethodELSD MethodAdvantage
Linearity20–160 µg/mL (R² > 0.999)Power function fitDAD: Wider dynamic range
PrecisionRSD < 2%RSD 2–5%DAD: Higher reproducibility
LOQ20 µg/mL50 µg/mLDAD: Better sensitivity

特性

IUPAC Name

ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDYKENLGBOEPD-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146035
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-49-9
Record name PD 109488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-109488
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。